(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide
Description
This compound features an acrylamide backbone substituted with a 3,4-dimethoxyphenyl group and a 1,3,4-thiadiazole ring bearing a 4-fluorophenyl moiety. Its structural framework aligns with bioactive thiadiazole-acrylamide hybrids, which are explored for antifungal, anticancer, and antiparasitic activities .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-25-15-9-3-12(11-16(15)26-2)4-10-17(24)21-19-23-22-18(27-19)13-5-7-14(20)8-6-13/h3-11H,1-2H3,(H,21,23,24)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEYTSJLQHIWKC-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antiviral properties. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing upon diverse studies and findings.
Synthesis of the Compound
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves a multi-step process that may include the formation of the thiadiazole ring followed by acylation reactions. The compound can be synthesized through various methods including one-pot reactions and microwave-assisted synthesis, which enhance yield and reduce reaction time.
Key Steps in Synthesis
-
Formation of Thiadiazole :
- Reactants: 4-fluorobenzoylhydrazine and appropriate carbonyl compounds.
- Conditions: Typically requires acidic or basic conditions to facilitate cyclization.
-
Acrylamide Formation :
- Reactants: The thiadiazole derivative and 3,4-dimethoxyphenylacrylic acid.
- Conditions: Standard amide coupling reagents are used to promote the reaction.
Anticancer Activity
Numerous studies have reported on the anticancer potential of thiadiazole derivatives. For instance:
- In vitro Studies : Research indicates that compounds structurally related to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide exhibit significant cytotoxic effects against various cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. One study noted an IC50 value as low as 4.27 µg/mL for certain derivatives against SK-MEL-2 cells .
- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as ERK1/2 phosphorylation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells .
Antiviral Properties
Recent studies have also highlighted the potential antiviral activity of compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide against viruses such as dengue virus type 2. Molecular docking studies suggest that these compounds can effectively inhibit viral proteases .
Summary of Biological Activities
| Activity Type | Cell Lines/Targets | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung), SK-MEL-2 (Skin), HCT15 (Colon) | As low as 4.27 µg/mL | Inhibition of ERK1/2 |
| Antiviral | Dengue Virus NS2B/NS3 Protease | Not specified | Protease inhibition |
Case Study 1: Anticancer Evaluation
A series of studies evaluated the anticancer activity of various thiadiazole derivatives. One notable compound demonstrated potent activity against multiple cancer types with an IC50 value significantly lower than standard chemotherapeutics. The study utilized MTT assays to assess cell viability and proliferation rates across different concentrations.
Case Study 2: Antiviral Screening
In a screening for antiviral agents against dengue virus type 2, derivatives exhibiting structural similarities to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide were identified as promising candidates based on their ability to inhibit viral replication in vitro.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
- (E)-3-(4-Methoxyphenyl)-N-(5-(4-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl)Acrylamide (Compound 22, Figure 9) :
Both phenyl rings are substituted with a single methoxy group. The absence of 3,4-dimethoxy and fluorine substituents reduces steric bulk and electron-donating capacity compared to the target compound. This simplification correlates with moderate cytotoxicity (IC₅₀: 9.12–12.72 μM in HeLa cells) .
- (E)-3-(3,4-Dimethoxyphenyl)-N-(1,3-Dioxoisoindolin-2-yl)Acrylamide :
Replaces the thiadiazole ring with a dioxoisoindolin moiety. The lack of a fluorophenyl group diminishes antifungal potency, though the 3,4-dimethoxy substituents still confer moderate activity against fungi (e.g., Candida albicans) . - (E)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-Thiadiazol-2-yl)-4-(3-Oxo-3-Phenylprop-1-en-1-yl)Benzamide (Compound 5a) :
Integrates a chalcone moiety instead of acrylamide. The dihydroxyphenyl group enhances DNA intercalation, yielding strong cytotoxicity (IC₅₀: 6.92–16.35 μM in HL-60 leukemia cells) .
Antifungal Activity
- Target Compound : Expected moderate activity due to two methoxy groups, but the 4-fluorophenyl may reduce efficacy compared to trimethoxy analogs .
- Trimethoxy Analogs : (E)-3-(3,4,5-Trimethoxyphenyl)-N-(1,3-Dioxoisoindolin-2-yl)Acrylamide shows enhanced antifungal activity, highlighting the role of methoxy group density .
Cytotoxic Activity
- Target Compound: Predicted activity against cancer cells via thiadiazole-mediated DNA damage or kinase inhibition. Fluorine may improve selectivity over normal cells (e.g., MRC-5 lung cells, IC₅₀: 18.56–81.33 μM in analogs) .
Structure-Activity Relationship (SAR) Analysis
Q & A
Q. Q1. What are the standard synthetic routes for preparing (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide?
Methodological Answer:
- Step 1: Synthesize the 1,3,4-thiadiazol-2-amine core via condensation of substituted carboxylic acids (e.g., 4-fluorophenyl derivatives) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). Adjust pH to 8–9 with ammonia to precipitate the product .
- Step 2: Introduce the acrylamide moiety by coupling α-bromoacrylic acid with the thiadiazole intermediate. Use EDCI as a coupling agent in DMF at 0°C, followed by stirring at room temperature. Purify via column chromatography (ethyl acetate/petroleum ether) .
- Validation: Confirm structure and purity using ¹H/¹³C NMR, MS, and elemental analysis. Key NMR signals: acrylamide vinyl protons (δ 6.3–7.8 ppm) and methoxy groups (δ 3.8–3.9 ppm) .
Advanced Synthesis: Optimizing Reaction Conditions
Q. Q2. How can solvent systems and catalysts improve yield and selectivity in synthesizing this compound?
Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics for thiadiazole formation due to their ability to stabilize intermediates. For acrylamide coupling, ice-cold DMF minimizes side reactions .
- Catalyst Screening: EDCI/HOBt systems improve coupling efficiency compared to DCC alone. For thiadiazole cyclization, POCl₃ outperforms PCl₅ due to better control of exothermic reactions .
- Data-Driven Adjustment: Monitor reaction progress via TLC (silica gel, UV detection). If yields <60%, consider refluxing thiadiazole precursors for extended periods (4–6 hours) .
Basic Biological Screening
Q. Q3. What in vitro assays are recommended for preliminary evaluation of bioactivity (e.g., anticancer, antifungal)?
Methodological Answer:
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Test concentrations ranging from 1–100 μM. Compare IC₅₀ values with reference drugs (e.g., cisplatin) .
- Antifungal Activity: Employ disk diffusion assays against Candida albicans and Aspergillus niger. Prepare compound solutions in DMSO (10 mg/mL) and assess zone inhibition after 48 hours .
- Key Observation: The 3,4-dimethoxyphenyl group enhances antifungal activity due to increased lipophilicity and membrane penetration .
Advanced Mechanistic Studies
Q. Q4. How can researchers investigate the role of substituents (e.g., 4-fluorophenyl vs. methoxyphenyl) in target binding?
Methodological Answer:
- SAR Analysis: Syntize analogs with varying substituents (e.g., replace 4-fluorophenyl with chlorophenyl or trimethoxyphenyl). Compare bioactivity data to identify critical pharmacophores .
- Computational Modeling: Perform molecular docking (AutoDock Vina) against validated targets (e.g., tubulin for anticancer activity). The 4-fluorophenyl group may form halogen bonds with active-site residues .
- Experimental Validation: Use SPR (surface plasmon resonance) to measure binding affinity to purified proteins. A 10% increase in binding energy correlates with ~2-fold lower IC₅₀ .
Data Contradictions and Reproducibility
Q. Q5. How to address discrepancies in reported biological activities across studies?
Methodological Answer:
- Source Analysis: Verify purity (>95% by HPLC) and storage conditions (desiccated, -20°C). Degradation products (e.g., hydrolyzed acrylamide) may skew results .
- Assay Standardization: Replicate assays using identical cell lines/passage numbers. For antifungal studies, use CLSI guidelines for inoculum preparation .
- Statistical Reconciliation: Apply ANOVA to compare datasets. A p-value <0.05 indicates significant variation; re-evaluate synthetic protocols or bioassay conditions .
Stability and Degradation Pathways
Q. Q6. What analytical methods detect decomposition products under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor via LC-MS for hydrolysis (amide bond cleavage) or oxidation (methoxy to quinone) .
- Key Degradants: Hydrolyzed acrylamide (m/z 165.1) and demethylated dimethoxyphenyl derivatives (m/z 285.3). Use H₂O₂ to simulate oxidative stress .
- Mitigation: Lyophilize stock solutions and store under argon to prevent oxidation .
Toxicity and Safety Profiling
Q. Q7. What protocols ensure safe handling during synthesis and bioassays?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ N95 masks to avoid inhalation .
- Waste Disposal: Neutralize POCl₃ residues with 10% NaHCO₃ before disposal. Incinerate biological waste at 900°C to degrade acrylamide derivatives .
- Acute Toxicity Screening: Conduct OECD 423 tests in rodents. A dose >500 mg/kg with no mortality indicates low acute risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

